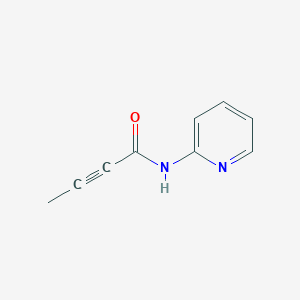

n-(Pyridin-2-yl)but-2-ynamide

Description

Significance of Ynamides as Versatile Functional Groups in Organic Synthesis

Ynamides, a class of organic compounds characterized by a nitrogen atom attached to an alkyne, are highly valued in organic synthesis for their remarkable versatility. The polarization of the carbon-carbon triple bond, induced by the electron-donating nitrogen atom, renders them susceptible to a wide array of chemical transformations. This unique electronic nature allows ynamides to function as powerful building blocks in the construction of complex molecular frameworks. They readily participate in cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions, and nucleophilic additions, enabling the efficient synthesis of diverse heterocyclic and carbocyclic systems.

Role of N-Substituted Alkynamides in Advanced Molecular Construction

The reactivity and utility of ynamides can be finely tuned by the nature of the substituent on the nitrogen atom. N-substituted alkynamides, where the nitrogen is part of a specific chemical moiety, offer chemists a powerful tool for directing the outcome of chemical reactions. The electronic and steric properties of the N-substituent can influence the regioselectivity and stereoselectivity of transformations, making them crucial for the synthesis of complex target molecules with high precision. For instance, the incorporation of a chiral auxiliary on the nitrogen atom can facilitate asymmetric synthesis, leading to the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.

Specific Research Focus on N-(Pyridin-2-yl)but-2-ynamide (B6210509) within Ynamide Chemistry Context

Within the broad class of ynamides, this compound presents a unique combination of structural features that has garnered specific research attention. The presence of the pyridin-2-yl group, a six-membered aromatic heterocycle containing a nitrogen atom, introduces several key characteristics. The pyridine (B92270) ring can act as a ligand for metal catalysts, potentially influencing the catalytic cycle and leading to novel reaction pathways. Furthermore, the nitrogen atom in the pyridine ring can be protonated or involved in hydrogen bonding, which can modulate the reactivity of the ynamide functionality. Research into this compound aims to harness these features for the development of new synthetic methodologies and the creation of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. The interplay between the ynamide and the pyridyl moiety makes this compound a rich platform for exploring new chemical reactivity.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are crucial for its handling, characterization, and application in synthesis. While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structural features and comparison with related compounds.

| Property | Value |

| Molecular Formula | C9H8N2O uni.lu |

| Molecular Weight | 160.17 g/mol vulcanchem.com |

| IUPAC Name | This compound uni.lu |

| CAS Number | Not available |

| Canonical SMILES | CC#CC(=O)NC1=CC=CC=N1 uni.lu |

| InChI Key | YQBUFRWZNWZGEO-UHFFFAOYSA-N uni.lu |

| Physical State | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate (B1210297) |

Synthetic Methodologies

The synthesis of this compound can be approached through several established methods for ynamide formation. A common and effective strategy involves the coupling of an amine with a suitable alkynyl electrophile.

One of the most prevalent methods for the synthesis of ynamides is the copper-catalyzed coupling of an amine with an alkynyl halide. In the case of this compound, this would involve the reaction of 2-aminopyridine (B139424) with a 1-halobut-2-yne.

A plausible synthetic route is outlined below:

Step 1: Halogenation of But-2-yn-1-ol But-2-yn-1-ol can be converted to 1-bromobut-2-yne or 1-chlorobut-2-yne using standard halogenating agents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Step 2: Copper-Catalyzed N-Alkynylation The resulting 1-halobut-2-yne is then coupled with 2-aminopyridine in the presence of a copper catalyst, such as copper(I) iodide (CuI), and a base, typically a tertiary amine like triethylamine (B128534) (Et3N) or N,N-diisopropylethylamine (DIPEA), in an appropriate solvent like acetonitrile (B52724) or DMF.

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons of the butynamide moiety would appear as a singlet or a doublet depending on coupling. The protons on the pyridine ring would exhibit characteristic splitting patterns in the aromatic region of the spectrum. The amide proton (N-H) would likely appear as a broad singlet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would provide information about the carbon framework. The two sp-hybridized carbons of the alkyne would have characteristic chemical shifts. The carbonyl carbon of the amide and the carbons of the pyridine ring would also be readily identifiable.

IR (Infrared) Spectroscopy: The IR spectrum would show a characteristic absorption band for the C≡C triple bond of the ynamide, typically in the range of 2100-2260 cm⁻¹. The C=O stretching vibration of the amide group would be observed around 1650-1680 cm⁻¹. The N-H stretching vibration would appear as a band in the region of 3200-3400 cm⁻¹.

MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide further structural information. The predicted monoisotopic mass is 160.06366 Da. uni.lu

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the alkyne and the nucleophilic character of the pyridine nitrogen. This duality allows for a range of synthetic applications.

Cycloaddition Reactions: Ynamides are excellent partners in cycloaddition reactions. This compound could potentially undergo [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes or [3+2] cycloadditions with 1,3-dipoles to construct complex heterocyclic systems. The pyridine ring itself could participate in or influence these transformations.

Transition-Metal-Catalyzed Reactions: The pyridine moiety can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the functionalization of specific positions on the pyridine ring. Furthermore, the ynamide can participate in various palladium, gold, or rhodium-catalyzed transformations, such as hydroamination, hydroarylation, and cycloisomerization reactions, to generate diverse molecular scaffolds.

Nucleophilic Addition: The polarized alkyne is susceptible to attack by nucleophiles. This can be exploited to introduce a variety of functional groups at the β-position of the ynamide.

Synthesis of Heterocycles: The combination of the ynamide and the pyridine ring in one molecule provides a versatile precursor for the synthesis of fused heterocyclic systems of potential biological interest. For instance, intramolecular cyclization reactions could lead to the formation of indolizine-like structures.

Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-2-ylbut-2-ynamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-2-5-9(12)11-8-6-3-4-7-10-8/h3-4,6-7H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBUFRWZNWZGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835722-06-9 | |

| Record name | N-(pyridin-2-yl)but-2-ynamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Pyridin 2 Yl but 2 Ynamide and Analogous N Pyridyl Alkynamides

Historical Development and Early Approaches to Ynamide Synthesis

The initial forays into the synthesis of ynamides, the structural class to which N-(pyridin-2-yl)but-2-ynamide (B6210509) belongs, were characterized by methods that, while foundational, were often limited by harsh reaction conditions and a narrow range of applicable substrates. orgsyn.org These early routes laid the groundwork for future innovations but were not always suitable for the synthesis of complex or sensitive molecules. orgsyn.orgulb.ac.be

Elimination Reactions from Halo-Enamides

One of the earliest strategies for creating the ynamide functional group involved elimination reactions starting from halo-enamides. orgsyn.orgulb.ac.be This approach typically utilized dihalo- or trihalo-enamides, which were treated with strong bases to induce the elimination of hydrogen halides, thereby forming the carbon-carbon triple bond. nih.govbrad.ac.uk

The first successful synthesis of terminal ynamides employed the treatment of trichloro enamides with n-butyllithium at very low temperatures (−70 °C), followed by quenching with an alcohol. nih.gov For instance, N-(1-chloroalkenyl)ureas could undergo dehydrochlorination with potassium tert-butoxide to yield N-alkynylureas. brad.ac.uk Hsung and co-workers later expanded this method to β-bromoenamides, which, upon reaction with potassium tert-butoxide, afforded ynamides in yields ranging from 36% to 88%. brad.ac.uk A significant limitation of this particular method was the lack of reactivity observed for the E-isomers of the starting β-bromoenamides. brad.ac.ukthieme-connect.com

Other variations included the use of β,β-dichloroenamides, which could be converted to ynamides through a sequence involving elimination and either chloride/lithium exchange or a Suzuki–Miyaura cross-coupling. thieme-connect.comthieme-connect.com While these elimination-based methods were pivotal in the initial discovery and synthesis of ynamides, their reliance on strong bases and the often limited availability and stability of the halo-enamide precursors restricted their general applicability. orgsyn.orgulb.ac.be

| Starting Material Type | Base | Key Features | Limitations |

| Trichloro enamides | n-Butyllithium | First access to terminal ynamides. nih.gov | Requires very low temperatures; low overall yields. nih.gov |

| N-(1-chloroalkenyl)urea | t-BuOK | Moderate yield for N-alkynylurea synthesis. brad.ac.uk | Substrate scope is limited. orgsyn.org |

| Z-β-bromoenamides | t-BuOK | Tolerates various functional groups (pyrrolidinones, oxazolidinones). brad.ac.uk | E-isomers are unreactive. brad.ac.ukthieme-connect.com |

| β,β-dichloroenamides | n-BuLi | Generates lithiated ynamide intermediates for further functionalization. brad.ac.uk | Involves multiple steps and strong bases. thieme-connect.comthieme-connect.com |

Isomerization of Propargylamines

Another early approach to ynamide synthesis is the base-catalyzed isomerization of N-propargyl amides. orgsyn.orgulb.ac.bethieme-connect.com This method involves the rearrangement of the propargyl group (a C-C triple bond at the β,γ-position relative to the nitrogen) to the corresponding ynamide (a C-C triple bond at the α,β-position). However, this transformation is often complicated by the formation of a thermodynamically competitive allenamide intermediate. beilstein-journals.org

The Hsung group conducted extensive studies on this isomerization, finding it to be reasonably efficient for synthesizing certain yne-amides. thieme-connect.comthieme-connect.com Despite this, the reaction's outcome is highly dependent on the specific structure of the starting material, and in many cases, the reaction stops at the allenamide stage without progressing to the desired ynamide. beilstein-journals.org The small energy difference between the allenamide and ynamide forms means that minor structural changes can significantly alter the equilibrium, making it difficult to predict the product. beilstein-journals.org For example, while the isomerization of acridinone (B8587238) can proceed to the final ynamide, N-propargylphthalimide fails to yield either the allenamide or the ynamide under typical conditions. beilstein-journals.org

Amination of Hypervalent Iodonium (B1229267) Salts

The use of hypervalent iodonium salts as electrophilic alkynylating agents represented another significant, albeit specialized, early method for ynamide synthesis. orgsyn.orgulb.ac.benih.gov This strategy involves the reaction between a metalated amide (formed by deprotonation with a strong base like n-butyllithium) and an alkynyl(phenyl)iodonium salt. nih.govthieme-connect.com

The reaction is believed to proceed through the formation of an alkylidene carbene intermediate, which then undergoes rearrangement to furnish the ynamide. nih.govthieme-connect.com This method was successfully used to prepare a range of ynamides. thieme-connect.com However, its broader application was hampered by several factors. The synthesis required the use of strong bases, and the availability of the requisite alkynyl iodonium salts was limited, as they could generally only bear silyl (B83357), aryl, or electron-withdrawing substituents. nih.govthieme-connect.com

Modern Catalytic Strategies for N-Pyridyl Alkynamide Synthesis

The landscape of ynamide synthesis was fundamentally transformed with the advent of copper-catalyzed reactions. orgsyn.orgulb.ac.be These modern strategies have largely overcome the limitations of earlier methods, providing highly efficient, general, and straightforward access to a vast array of ynamides, including N-pyridyl derivatives. orgsyn.orgulb.ac.be Copper catalysis has been instrumental in establishing ynamides as readily available and versatile building blocks in organic synthesis. orgsyn.orgulb.ac.beroutledge.com

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions have become the most powerful and widely adopted method for constructing the N-C(alkynyl) bond found in ynamides. orgsyn.orgulb.ac.be This approach generally involves coupling a nitrogen nucleophile, such as an amide or a heterocycle like 2-aminopyridine (B139424), with an alkynylating agent.

A breakthrough in this area was reported by the Hsung group in 2003, who developed a copper(I)-catalyzed coupling of amides with alkynyl bromides. brad.ac.uk This protocol, often referred to as an Ullmann-type coupling, typically employs a catalytic system consisting of a copper(I) source, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN), a ligand, and a base. nih.govnih.gov

A common and effective ligand for this transformation is N,N'-dimethylethylenediamine (DMEDA), used in conjunction with a base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) at elevated temperatures. orgsyn.orgulb.ac.benih.gov While initially applied to oxazolidinones and lactams, the methodology was later refined and expanded. brad.ac.uknih.gov For instance, a procedure involving the pre-formation of a copper amide intermediate by reacting the amide with potassium hexamethyldisilazide (KHMDS) and CuI was shown to be highly effective for coupling with alkynyl bromides, minimizing the undesired homocoupling of the alkyne. nih.gov Pyridine (B92270) was identified as a particularly effective solvent for certain alkynylation reactions. nih.gov This methodology has proven to be applicable to the synthesis of heteroaromatic amine-substituted ynamides, making it a relevant pathway for compounds like this compound. brad.ac.uk

The table below summarizes representative conditions for the copper-catalyzed N-alkynylation of various amides with alkynyl halides.

| Amide/N-Nucleophile | Alkynyl Halide | Catalyst / Ligand | Base / Solvent | Temp. (°C) | Yield (%) |

| Oxazolidinone | 1-Bromo-2-(trimethylsilyl)acetylene | CuCN / DMEDA | K₃PO₄ / Toluene | 110-150 | 70-85 nih.gov |

| Acyclic Carbamate (B1207046) | 1-Bromo-2-phenylacetylene | CuI (pre-formed copper amide) | KHMDS / Pyridine | 25 | 76 nih.gov |

| Sulfonamide | 1-Bromo-2-phenylacetylene | CuI (pre-formed copper amide) | KHMDS / Pyridine | 25 | 86 nih.gov |

| 4-Phenyloxazolidin-2-one | (2,2-Dibromoethenyl)benzene | CuI-Bu₄NI / DMEDA·MsOH | - | - | - orgsyn.org |

| Oxazolidinones/Lactams | Alkynyl Bromides | CuSO₄·5H₂O / 1,10-Phenanthroline | K₃PO₄ / Toluene | 110 | 56-94 brad.ac.uk |

| N-Heterocycles (e.g., Imidazoles) | 1,1-Dibromo-1-alkenes | CuI / DMEDA | Cs₂CO₃ / Dioxane | 60-70 | - ulb.ac.be |

Coupling with 1,1-Dibromo-1-alkenes

A general and efficient method for the synthesis of ynamides involves the copper-mediated coupling of 1,1-dibromo-1-alkenes with nitrogen nucleophiles. nih.govscholarsportal.info This approach is advantageous as 1,1-dibromo-1-alkenes serve as practical and attractive alkynylating agents under mild reaction conditions. nih.gov The process typically employs a copper(I) iodide catalyst in conjunction with a ligand such as N,N'-dimethylethylenediamine (DMEDA), and a base like cesium carbonate. ulb.ac.beorgsyn.org

The reaction has proven effective for a range of nitrogen nucleophiles, including sulfonamides, oxazolidinones, and carbamates, though simple secondary amides can be challenging partners. ulb.ac.be While aryl-substituted 1,1-dibromo-1-alkenes generally react under milder conditions, their alkyl-substituted counterparts often require higher temperatures and the use of DMF as a solvent. ulb.ac.beorgsyn.org This methodology provides a divergent entry to various building blocks, including ynamides and bromoenamides, by fine-tuning the reaction conditions. acs.org

Table 1: Examples of Copper-Catalyzed Ynamide Synthesis from 1,1-Dibromo-1-alkenes Note: This table presents examples analogous to the synthesis of N-pyridyl alkynamides, as reported in the literature for other nitrogen nucleophiles.

| Nitrogen Nucleophile | 1,1-Dibromo-1-alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) | Ref |

| PhSO₂NHBn | Ph-CH=CBr₂ | CuI / DMEDA | Cs₂CO₃ | Dioxane | 70 | PhSO₂N(Bn)C≡CPh | 85 | ulb.ac.be |

| Oxazolidin-2-one | Hex-CH=CBr₂ | CuI / DMEDA | Cs₂CO₃ | DMF | 90 | N-(Oct-2-ynyl)oxazolidin-2-one | 72 | ulb.ac.be |

| Methyl Carbamate | Ph-CH=CBr₂ | CuI / DMEDA | Cs₂CO₃ | Dioxane | 70 | Methyl N-(phenylethynyl)carbamate | 78 | ulb.ac.be |

| NH-Sulfoximine | Ph-CH=CBr₂ | CuI / 1,10-Phen | Cs₂CO₃ | THF | 80 | N-(Phenylethynyl)sulfoximine | Good | ulb.ac.beorgsyn.org |

Oxidative Amination of Terminal Alkynes

The direct oxidative C-N coupling of 2-aminopyridine with terminal alkynes represents a powerful method for synthesizing N-pyridyl amides. A notable advancement in this area is a copper(I)-catalyzed reaction promoted by visible light, which proceeds at room temperature. rsc.orgrsc.org This reaction is particularly interesting as it involves the cleavage of the C≡C triple bond of the alkyne, allowing for the direct formation of the amide bond without the need for external bases or oxidants. rsc.orgrsc.org

The process is initiated by reacting 2-aminopyridine with a terminal alkyne in the presence of a catalytic amount of a copper(I) salt, such as CuCl, in a solvent like acetonitrile (B52724), under irradiation with blue LEDs. rsc.org This method demonstrates broad applicability with both electron-rich and electron-deficient phenylacetylenes, as well as heteroaryl and aliphatic alkynes, furnishing the desired pyridyl amides in good to excellent yields. rsc.org A key advantage of this protocol is the minimal formation of 1,3-diyne homocoupling by-products, which are common in reactions involving terminal alkynes under aerobic conditions. rsc.org

Table 2: Visible-Light Promoted Copper-Catalyzed Oxidative Coupling of 2-Aminopyridine with Terminal Alkynes

| 2-Aminopyridine Derivative | Terminal Alkyne | Product | Yield (%) | Ref |

| 2-Aminopyridine | Phenylacetylene | N-(pyridin-2-yl)benzamide | 92 | rsc.org |

| 2-Aminopyridine | 4-Ethynyltoluene | 4-Methyl-N-(pyridin-2-yl)benzamide | 88 | rsc.org |

| 2-Aminopyridine | 4-Methoxyphenylacetylene | 4-Methoxy-N-(pyridin-2-yl)benzamide | 85 | rsc.org |

| 2-Aminopyridine | 4-Chlorophenylacetylene | 4-Chloro-N-(pyridin-2-yl)benzamide | 85 | rsc.org |

| 2-Aminopyridine | 4-Nitrophenylacetylene | 4-Nitro-N-(pyridin-2-yl)benzamide | 78 | rsc.org |

| 2-Aminopyridine | 1-Ethynylnaphthalene | N-(Pyridin-2-yl)-1-naphthamide | 82 | rsc.org |

| 2-Aminopyridine | 1-Octyne | N-(Pyridin-2-yl)heptanamide | 75 | rsc.org |

| 2-Aminopyridine | Cyclohexylacetylene | N-Cyclohexyl-N-(pyridin-2-yl)carboxamide | 72 | rsc.org |

Decarboxylative Coupling Methods

Decarboxylative coupling reactions provide an alternative pathway to ynamides, using propiolic acids as stable, "masked" terminal alkynes. brad.ac.uk In a method developed for ynamide synthesis, propiolic acids undergo a copper-catalyzed decarboxylative cross-coupling with various amides. brad.ac.uk This reaction typically uses a copper(II) chloride catalyst under ligand-free conditions. Although it requires elevated temperatures (around 100 °C) to facilitate the decarboxylation step, it offers a direct route to ynamides from readily available starting materials. thieme-connect.com This method has been successfully applied to synthesize ynamides derived from oxazolidinones, imidazolidinones, lactams, and sulfonamides. thieme-connect.com While many decarboxylative multicomponent reactions involving 2-aminopyridine and alkynoic acids tend to yield cyclized imidazo[1,2-a]pyridine (B132010) products, this direct coupling focuses on the formation of the N-alkynyl amide bond. rsc.orgbeilstein-journals.org

Nickel-Catalyzed Alkynylation Routes

Nickel catalysis offers a powerful platform for cross-coupling reactions, which can be adapted for the synthesis of N-pyridyl alkynamides. Although direct nickel-catalyzed synthesis of this compound is not extensively documented, analogous cross-electrophile couplings provide a strategic blueprint. For instance, nickel-catalyzed reductive cross-coupling reactions have been developed for aryl halides with other electrophiles, including 2-halopyridines. researchgate.netchinesechemsoc.org These reactions often proceed under reductive conditions using a metal reductant like manganese or zinc. chinesechemsoc.orgchinesechemsoc.org

Furthermore, nickel catalysis has been employed for the reductive coupling of aryl iodides with difluoromethyl 2-pyridyl sulfone, demonstrating a C(sp²)−C(sp²) bond formation through selective C−S bond cleavage. cas.cn These methodologies highlight the potential for coupling a suitable pyridine-containing electrophile (e.g., 2-halopyridine) with an alkynyl nucleophile or vice versa, under nickel catalysis, to construct the target N-pyridyl alkynamide framework.

Table 3: Examples of Nickel-Catalyzed Cross-Coupling of Pyridine Derivatives

| Pyridine Derivative | Coupling Partner | Catalyst/Reductant | Product Type | Ref |

| 2-Halopyridine | Aryl Halide | Ni catalyst / Mn or Zn | Unsymmetrical Biaryl | chinesechemsoc.org |

| Difluoromethyl 2-pyridyl sulfone | Aryl Iodide | Ni catalyst / Zn | 2-Arylpyridine | cas.cn |

| N-(Acyloxy)phthalimide | Alkynyl Bromide | Ni catalyst / Zn | 1,3-Enyne | researchgate.net |

Organoaluminum Reagent-Mediated Synthesis

Organoaluminum reagents are known for their unique reactivity in organic synthesis, including in C-C bond formation. diva-portal.org While direct application to N-pyridyl alkynamide synthesis is not prominent, the established reactivity of these compounds suggests potential pathways. For example, pyridyl aluminum reagents, prepared from the corresponding halopyridines, have been successfully used in palladium-catalyzed cross-coupling reactions with aryl bromides to form biaryl structures. organic-chemistry.org This demonstrates the feasibility of generating and using a nucleophilic pyridyl species derived from an organoaluminum precursor.

Theoretically, a pyridyl aluminum reagent could be coupled with an appropriate alkynyl electrophile to form the desired C-N bond of an N-pyridyl ynamide. Alternatively, an alkynyl aluminum species could react with an electrophilic aminating agent. The Beckmann rearrangement of oxime sulfonates, promoted by organoaluminum reagents to form imino nitriles, showcases the ability of these reagents to facilitate complex nitrogen-containing molecule synthesis. researchgate.net

Modular Synthetic Routes via Dichloroenamides

A highly flexible and modular synthesis of ynamides, including those that are otherwise difficult to access, can be achieved using trichloroethene as an inexpensive two-carbon synthon. rsc.orgrsc.org This strategy proceeds via an N-substituted-β,β-dichloroenamide intermediate. brad.ac.uk The initial step involves the reaction of an amide, such as a sulfonamide or carbamate, with trichloroethene to form the corresponding N-(2,2-dichlorovinyl)amide. acs.org

In the second step, treatment of the dichloroenamide with an organolithium reagent (e.g., n-BuLi or PhLi) results in a lithium-chlorine exchange, generating a lithiated ynamide intermediate. brad.ac.ukrsc.org This highly reactive intermediate can then be trapped with a wide variety of electrophiles to install the desired alkyne substituent, affording the final ynamide product in good yields. brad.ac.uk This modularity allows for late-stage diversification of the alkyne group. The method is robust, readily scalable, and tolerates a broad scope of amides (including hindered and aryl amides) and electrophiles. rsc.orgresearchgate.net

Table 4: Modular Ynamide Synthesis via Dichloroenamides

| Amide (R¹-NH) | Electrophile (R²-X) | Product (R¹-N-C≡C-R²) | Yield (%) | Ref |

| TsNHBn | MeI | TsN(Bn)C≡CMe | 91 | rsc.org |

| TsNH(2,6-di-iso-propylphenyl) | MeI | TsN(2,6-di-iso-propylphenyl)C≡CMe | 85 | rsc.org |

| BocNHBn | MeI | BocN(Bn)C≡CMe | 83 | rsc.org |

| TsNHBn | H₂O (Protonation) | TsN(Bn)C≡CH | 94 | rsc.org |

| TsNHBn | Ph-CHO | TsN(Bn)C≡CCH(OH)Ph | 81 | rsc.org |

| TsNHBn | PhS-SPh | TsN(Bn)C≡CSPh | 82 | rsc.org |

Catalytic Transformations Involving N Pyridin 2 Yl but 2 Ynamide Systems

Transition Metal Catalysisnih.govuni-heidelberg.debrad.ac.ukbham.ac.uknih.govnih.govmdpi.comresearchgate.netacs.orgacs.orgacs.orgresearchgate.net

Transition metals, particularly late transition metals, have proven to be exceptional catalysts for activating the π-systems of ynamides, facilitating a diverse array of chemical transformations. nih.govresearchgate.net The ability of these metals to coordinate to the alkyne and modulate its reactivity has led to the development of novel and efficient synthetic methodologies.

Gold(I)-Catalyzed Reactionsnih.govbrad.ac.ukbham.ac.uknih.govmdpi.comacs.orgacs.org

Gold(I) complexes have emerged as powerful and selective catalysts for the activation of alkynes, including ynamides. nih.govacs.org Their high π-acidity and low oxophilicity allow for the activation of the carbon-carbon triple bond even in the presence of other functional groups. acs.org

The primary step in gold(I)-catalyzed reactions of ynamides involves the coordination of the gold(I) complex to the alkyne, leading to its electrophilic activation. nih.govmdpi.comacs.org This activation polarizes the alkyne, making the α-carbon susceptible to nucleophilic attack. mdpi.com This process typically forms a vinyl-gold intermediate. acs.org In the case of ynamides, this activation can lead to the formation of a highly reactive gold-keteniminium ion intermediate. nih.govacs.org This intermediate is a key species that can undergo a variety of subsequent transformations. nih.gov The efficiency and outcome of the reaction are often dependent on the nature of the gold catalyst and its ligands. For instance, N-heterocyclic carbene (NHC)-gold complexes have shown superior activity in some cases compared to phosphine-gold complexes. nih.govacs.org

The general mechanism for the gold(I)-catalyzed activation of an ynamide involves the initial formation of a π-complex, which then rearranges to the more electrophilic keteniminium species. This species is then poised for reaction with a nucleophile. mdpi.com

Table 1: Comparison of Gold Catalysts in the Intramolecular Hydroalkylation of an Ynamide

| Entry | Catalyst | NMR Yield (%) |

| 1 | IPrAuNTf₂ | 94 |

| 2 | Ph₃PAuNTf₂ | 60 |

| Data sourced from a study on the gold-catalyzed intramolecular hydroalkylation of ynamides. nih.govacs.org |

Gold(I) catalysts, particularly those bearing chiral diphosphine ligands, have been successfully employed in the enantioselective hydrative cyclization of N-propargyl-ynamides. These reactions, conducted in the presence of a Brønsted acid like p-toluenesulfonic acid monohydrate, afford enantioenriched 3,6-dihydropyridin-2(1H)-ones. The use of bis-gold(I) complexes of chiral diphosphines, such as (3,5-Me₂C₆H₃–SEGPHOS)(AuCl)₂, has been shown to provide high levels of stereocontrol. acs.org

The reaction proceeds through the gold-catalyzed activation of the ynamide alkyne, followed by an intramolecular cyclization and hydration. The choice of catalyst and reaction conditions is crucial to steer the reaction towards the desired cyclized product and minimize side reactions like the simple hydration of the alkyne moieties. acs.org

Table 2: Enantioselective Hydrative Cyclization of N-Propargyl-ynamides

| Substrate (Ar²) | Product | Yield (%) | Enantiomeric Ratio (er) |

| Dimethylphenyl | 2h | 78 | 83:17 |

| tert-Butylphenyl | 2i | 75 | 73.5:26.5 |

| Methoxyphenyl | 2j | 72 | 79:21 |

| Trifluoromethylphenyl | 2k | 40 | 81:19 |

| This table summarizes the results for the synthesis of various dihydropyridinones. acs.org |

Gold(I)-catalyzed reactions of ynamides can also lead to formal cycloaddition products. These reactions often proceed through the formation of a gold-containing intermediate that then reacts with another unsaturated component. For example, gold(I)-catalyzed formal [3+2] cycloadditions between ynamides and various partners like dioxazoles have been developed to synthesize polysubstituted 4-aminooxazoles. researchgate.net In some cases, these reactions can be promoted by a Brønsted acid, obviating the need for a metal catalyst. researchgate.net

Furthermore, gold(I) catalysts can facilitate intramolecular formal [4+2] and [2+2+2] cycloadditions of ynamides, leading to the formation of complex polycyclic structures. nih.gov The regioselectivity of these cycloadditions can often be controlled by the choice of catalyst and substrates. acs.org

Copper(I)-Catalyzed Reactionsnih.govbham.ac.ukacs.orgacs.orgulb.ac.beacs.orgrsc.orgnih.govresearchgate.netthieme-connect.com

Copper(I) catalysts are widely used in ynamide chemistry, particularly for their synthesis via cross-coupling reactions. ulb.ac.be They also play a significant role in various transformations of ynamides, including oxidative couplings and cycloadditions.

Copper(I) catalysts can promote the oxidative cross-coupling of terminal alkynes with amides to form ynamides. rsc.org This transformation often utilizes an oxidant, such as molecular oxygen, and a suitable ligand to facilitate the reaction. These methods provide a direct route to ynamides from readily available starting materials. Copper-catalyzed aerobic oxidative cross-dehydrogenative coupling reactions between secondary amides and terminal alkynes have been developed, allowing for the efficient synthesis of ynamides at room temperature. rsc.org The mechanism is proposed to involve nitrogen-centered radicals and potentially copper(III) intermediates. rsc.org

Carbocupration

The carbocupration of ynamides is a powerful method for the regio- and stereoselective synthesis of highly substituted enamides. beilstein-journals.orgnih.gov This reaction involves the syn-addition of an organocopper reagent across the alkyne's triple bond. beilstein-journals.org For N-alkynylamides, this process is highly regioselective, leading to the formation of a vinylcopper species where the new carbon-carbon bond is formed at the α-position (geminal to the amide group). beilstein-journals.orgresearchgate.net

The regioselectivity is often controlled by the chelation of the organocopper reagent to the electron-withdrawing group on the nitrogen. beilstein-journals.orgnih.gov For instance, in the carbocupration of N-alkynyl carbamates, the use of diethyl ether as a solvent is crucial for achieving high α-regioselectivity, as it facilitates a pre-complexation between the organocopper species and the carbamate (B1207046) moiety. beilstein-journals.org The resulting α-metallated vinylcopper intermediate is a versatile synthon that can be trapped with various electrophiles, allowing for the synthesis of complex, polysubstituted enamides. beilstein-journals.orgnih.gov Both stoichiometric carbocupration and copper-catalyzed carbomagnesiation have been shown to be effective, with the latter sometimes providing higher yields. beilstein-journals.orgresearchgate.net

Table 1: Representative Carbometallation of N-Alkynylsulfonamide

| Entry | R¹ | R² | Conditions | Product | Yield (%) | α/β Ratio | Ref |

| 1 | n-Hex | n-Bu | A | 3a | 75 | >95:5 | beilstein-journals.org |

| 2 | n-Hex | Me | A | 3b | 35 | >95:5 | beilstein-journals.org |

| 3 | Ph | Me | B | 3f | 70 | >95:5 | beilstein-journals.org |

| 4 | n-Hex | Me | C | 9a | 70 | >95:5 | beilstein-journals.org |

| Conditions A: 2.0 equiv R²Cu in Et₂O. Conditions B: 2.4 equiv MeLi, 1.2 equiv CuX in Et₂O. Conditions C: 1.2 equiv MeMgBr, 10 mol% CuI in Et₂O. |

Palladium-Catalyzed Reactions

Palladium catalysts are instrumental in unlocking a wide range of transformations for ynamides, including cycloadditions and various hydrofunctionalization reactions. brad.ac.ukrsc.orgdocumentsdelivered.com

Palladium catalysis enables a unique cascade reaction for N-allyl ynamides, culminating in an intramolecular [2+2] cycloaddition. nih.govnih.gov The process begins with a palladium-catalyzed N-to-C allyl transfer, which rearranges the N-allyl ynamide into a ketenimine intermediate. nih.govnih.govwisc.edu This highly reactive ketenimine then undergoes a stereoselective intramolecular [2+2] cycloaddition with the tethered alkene. nih.gov

The regiochemical outcome of the cycloaddition—whether it yields a "fused" or "bridged" bicycloimine product—is dictated by the substitution pattern on the alkene. nih.gov This transformation provides a highly diastereoselective route to complex, substituted bicyclic imines from readily available N-allyl ynamides. nih.govscience.gov

Table 2: Palladium-Catalyzed Intramolecular [2+2] Cycloaddition of N-Allyl Ynamides

| Ynamide Substrate | Catalyst | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Ref |

| γ-branched N-allyl ynamide (styryl tether) | Pd(PPh₃)₄ | Bridged Bicycloimine | 80 | Single diastereomer | nih.gov |

| Ynamide with internal alkene tether | Pd(PPh₃)₄ | Fused Cycloadduct | Good | Excellent | nih.gov |

Palladium catalysts effectively promote the addition of both terminal alkynes and carboxylic acids across the triple bond of ynamides, with high control over regio- and stereoselectivity. brad.ac.ukrsc.orgulb.ac.be

Hydroalkynylation: A notable transformation is the trans-hydroalkynylation of N-sulfonyl ynamides with terminal alkynes. brad.ac.ukdocumentsdelivered.com Catalyzed by a palladium complex, such as Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand, this reaction provides α-alkynylation adducts in high yields and with excellent selectivity. brad.ac.uknsf.gov This unusual trans-addition furnishes (E)-configured enyne products, which are valuable precursors for further synthetic elaborations. brad.ac.ukdocumentsdelivered.comnih.gov

Hydroacyloxylation: The palladium-catalyzed addition of carboxylic acids to ynamides proceeds with high regio- and stereoselectivity to afford α-acyloxyenamides. rsc.orgrsc.orgresearchgate.net Using a simple catalyst like palladium(II) acetate (B1210297), a diverse range of carboxylic acids can be added to various aryl-substituted ynamides. rsc.org The reaction consistently places the acyloxy group at the α-position relative to the nitrogen atom, yielding the product as a single regio- and stereoisomer. rsc.orgdntb.gov.ua This method provides efficient access to α-acyloxyenamides, which are otherwise challenging to synthesize. rsc.org

Table 3: Palladium-Catalyzed Hydrofunctionalization of Ynamides

| Reaction | Ynamide Type | Reagent | Catalyst | Product | Selectivity | Ref |

| trans-Hydroalkynylation | N-sulfonyl ynamide | Terminal alkyne | Pd₂(dba)₃ / TDMPP | α-Alkynyl-(E)-enamide | High regio- and stereoselectivity | brad.ac.ukdocumentsdelivered.com |

| Hydroacyloxylation | Oxazolidinone-ynamide | Carboxylic acid | Pd(OAc)₂ | α-Acyloxyenamide | High regio- and stereoselectivity | rsc.org |

The Suzuki coupling reaction is a cornerstone of C-C bond formation, and ynamide chemistry has been cleverly integrated with this process to create highly substituted enamides. brad.ac.ukbeilstein-journals.orgnih.gov A key strategy involves the palladium-catalyzed silaboration of ynamides. brad.ac.ukresearchgate.net In this reaction, a silyl (B83357) and a boryl group are added across the triple bond in a highly regioselective manner, producing a tri- or tetrasubstituted enamide that contains a versatile boryl group. researchgate.netresearchgate.net This silaborated enamide can then serve as a coupling partner in a subsequent Suzuki-Miyaura reaction with aryl iodides, enabling the synthesis of complex, tetrasubstituted enamides. brad.ac.ukresearchgate.net

Alternatively, ynamides can be synthesized via a pathway that involves a Suzuki coupling. For example, β,β-dichloroenamides can undergo a Suzuki-Miyaura coupling, and the resulting α-chloroenamide can either participate in a second coupling or be converted into a disubstituted ynamide. brad.ac.uk These methods highlight the modularity and synthetic power that arises from combining ynamide reactivity with palladium-catalyzed cross-coupling. brad.ac.uknih.gov

Nickel-Catalyzed Transformations

Nickel catalysts offer a distinct reactivity profile compared to palladium, enabling unique transformations of ynamides, particularly in the formation of carbon-phosphorus bonds. brad.ac.ukresearchgate.net

The nickel(II)-catalyzed hydrophosphonylation of ynamides provides a direct and highly efficient route to β-aminovinylphosphonates. brad.ac.ukuniversite-paris-saclay.fr This reaction involves the addition of a dialkyl phosphite (B83602) across the ynamide's triple bond. researchgate.netuniversite-paris-saclay.fr Using a simple nickel(II) bromide catalyst, the transformation proceeds with excellent regio- and stereoselectivity, exclusively forming the β-adduct with an E-double bond configuration. brad.ac.uk

Interestingly, the choice of metal catalyst is critical for the regiochemical outcome. While nickel catalysis directs the phosphonate (B1237965) group to the β-position, palladium catalysts, such as Pd(PPh₃)₄, favor the opposite regioselectivity, yielding the α-adduct, albeit typically in lower yields. brad.ac.uk This nickel-catalyzed method is compatible with a wide range of ynamides and dialkyl phosphites, establishing it as a robust protocol for synthesizing valuable β-aminovinylphosphonates. researchgate.netuniversite-paris-saclay.fr

Table 4: Nickel-Catalyzed Hydrophosphonylation of Ynamides

| Ynamide Substrate | Phosphite Reagent | Catalyst | Product | Selectivity | Yield | Ref |

| General Ynamide | Dialkyl phosphite | NiBr₂ | (E)-β-Aminovinylphosphonate | High regio- and stereoselectivity | Good | brad.ac.ukresearchgate.net |

| General Ynamide | Dialkyl phosphite | Pd(PPh₃)₄ | α-Aminovinylphosphonate | α-selective | Poor (10%) | brad.ac.uk |

Hydrocarboxylation

Hydrocarboxylation of ynamides represents a significant method for the synthesis of α,β-unsaturated carboxylic acid derivatives. Nickel-catalyzed hydrocarboxylation of ynamides using carbon dioxide (CO2) and water has been shown to produce α-amino-α,β-unsaturated esters with high regioselectivity. rsc.org This selective α-carboxylation is noteworthy given the inherent electronic bias of ynamides, which would typically favor β-addition. rsc.org The unexpected regioselectivity is achieved through the synergistic effect of zinc and magnesium bromide. rsc.org

In a related process, nickel(II)-catalyzed hydrocarboxylation of ynamides with CO2 can lead to β-carboxyl enamides with complete regiocontrol when diethylzinc (B1219324) is employed as the reductant. snnu.edu.cn The reaction proceeds through the formation of a nickelacyclopropene intermediate, followed by reaction with diethylzinc to generate a β-zinc alkenyl-nickel intermediate. snnu.edu.cn Subsequent steps involving β-hydrogen elimination, reductive elimination, and finally insertion of CO2 and esterification yield the desired product. snnu.edu.cn

Table 1: Nickel-Catalyzed Hydrocarboxylation of Ynamides

| Catalyst System | Reagents | Product Type | Regioselectivity | Ref. |

| Ni(acac)2 / Zn / MgBr2 | CO2, H2O | α-Amino-α,β-unsaturated ester | α-Carboxylation | rsc.org |

| Ni(II) / ZnEt2 | CO2 | β-Carboxyl enamide | β-Carboxylation | snnu.edu.cn |

Arylative Cyclizations

Arylative cyclizations of ynamide-containing systems provide a powerful route to construct N-fused heterocyclic structures. For instance, a palladium-catalyzed two-component arylation/cyclization cascade reaction involving propargyl-containing pyridines and aryl halides leads to the formation of indolizine (B1195054) derivatives. acs.org The proposed mechanism involves the coordination of the alkyne's triple bond to an ArPdX species, which initiates a 5-endo-dig cyclization through the nucleophilic attack of the pyridyl nitrogen. acs.org This forms a zwitterionic intermediate that, after deprotonation/tautomerization and reductive elimination, yields the final product. acs.org

In a different approach, N-aryl-ynamides can undergo intramolecular carbocupration. brad.ac.uk Treatment of N-(2-bromophenyl)ynamides with t-BuLi followed by transmetalation with CuCN·2LiCl results in a 5-endo-dig carbocupration to afford 3-substituted indoles. brad.ac.uk

Table 2: Arylative Cyclizations of Ynamide Systems

| Catalyst System | Reactants | Product | Ref. |

| Palladium catalyst | Propargyl-containing pyridine (B92270), Aryl halide | Indolizine derivative | acs.org |

| Copper (from CuCN·2LiCl) | N-(2-bromophenyl)ynamide | 3-Substituted indole (B1671886) | brad.ac.uk |

Rhodium-Catalyzed Reactions

Rhodium catalysts have proven to be highly effective in promoting a variety of transformations with ynamides, showcasing remarkable control over regioselectivity and enabling the synthesis of diverse molecular scaffolds.

The rhodium-catalyzed hydroformylation of ynamides offers a selective pathway to either 2- or 3-aminoacrolein derivatives, with the regioselectivity being controlled by the choice of ligand. nih.gov This represents a significant example of regiodivergent alkyne hydroformylation. nih.gov Specifically, the use of a phosphite ligand like BiPhePhos favors the formation of syn-α-adducts, while a Xantphos ligand directs the reaction towards syn-β-hydroformylation. snnu.edu.cn The regioselectivity is determined during the hydrometallation step, where the ynamide inserts into the Rh-H bond. snnu.edu.cn The electronic properties of the ligand influence the coordination strength with the ynamide, thereby dictating the preferred insertion pathway. snnu.edu.cn

Table 3: Ligand-Controlled Regiodivergent Hydroformylation of Ynamides

| Ligand | Predominant Product | Regioselectivity | Ref. |

| BiPhePhos | syn-α-adduct (2-Aminoacrolein derivative) | α-selective | snnu.edu.cn |

| Xantphos | syn-β-adduct (3-Aminoacrolein derivative) | β-selective | snnu.edu.cn |

Rhodium catalysts are also employed in the cycloisomerization of ynamides. For instance, rhodium(I)-catalyzed [2+2+2] cycloadditions of N-functionalized 1-alkynylamides provide a regioselective route to substituted indolines. brad.ac.uk Furthermore, rhodium-catalyzed [2 + 2 + 2] cyclotrimerizations of alkynyl yndiamides with alkynes have been developed to synthesize vicinally nitrogen-disubstituted aromatics and azacycles. acs.org These reactions proceed efficiently with a bench-stable rhodium catalyst and tolerate a variety of functional groups. acs.org The proposed mechanism involves the oxidative cyclization of the yndiamide with the cationic Rh(I) catalyst to form a rhodacyclopentadiene intermediate. acs.org

Silver(I)-Catalyzed Reactions

Silver(I) catalysts are particularly effective in promoting the hydrofluorination of ynamides, offering a route to valuable fluoro-substituted enamides.

Silver(I)-catalyzed hydrofluorination of ynamides provides access to (Z)-β-fluoro-vinyl iodonium (B1229267) salts from alkynes with high regio- and stereoselectivity. nih.govacs.org The reaction proceeds through the coordination of the alkyne to Ag(I), forming an alkynyl-Ag(I) species. nih.govacs.org This intermediate then reacts with an iodine(III)-fluoride reagent, followed by Ag(I)-mediated hydrofluorination to yield the product. nih.govacs.org In the absence of the silver(I) catalyst, the reaction is significantly less efficient. nih.govacs.org

Another example involves the use of silver fluoride (B91410) (AgF) to achieve the hydrofluorination of ynesulfonamides, yielding (Z)-α-fluoroenamides. brad.ac.uk The reaction is believed to proceed via activation of the triple bond by Ag+, followed by backside attack of the fluoride ion at the α-carbon of the ynamide. brad.ac.uk

Table 4: Silver(I)-Catalyzed Hydrofluorination of Ynamides

| Silver Source | Reactants | Product | Stereoselectivity | Ref. |

| Ag(I) catalyst | Alkyne, Mes-IF2 | (Z)-β-Fluoro-vinyl iodonium salt | Z-selective | nih.govacs.org |

| AgF | Ynesulfonamide | (Z)-α-Fluoroenamide | Z-selective | brad.ac.uk |

Hydroarylation

Hydroarylation of ynamides is a powerful method for constructing highly substituted enamides. Various transition metals, including gold and copper, have been shown to catalyze this transformation with high regio- and stereoselectivity.

Gold(I) catalysis enables the cis-hydroarylation of ynamides with nucleophiles like 3-substituted indoles. nih.govresearchgate.net This reaction proceeds via a proposed cyclopropyl (B3062369) gold-carbenoid intermediate to afford α-substituted 2-vinylindole derivatives in good yields. nih.govresearchgate.net For example, the reaction between an ynamide and a 3-substituted indole can be catalyzed by a gold complex in dichloroethane to produce the corresponding 2-vinylindole derivative with high stereoselectivity. researchgate.net Under non-oxidative conditions, the reaction between indoles and ynamides activated by a gold catalyst can lead to 3-indolyl-amide derivatives. unimi.it

Copper-catalyzed hydroarylation offers a complementary approach, often proceeding with different stereochemical outcomes. A copper-catalyzed trans-hydroarylation of ynamides using aryl boronic acids has been developed, providing (E)-α,β-disubstituted enamides. researchgate.netacs.orgacs.orgnih.govchemrxiv.org This reaction proceeds under mild conditions and demonstrates broad functional group tolerance. researchgate.netnih.govchemrxiv.org The protocol utilizes a copper(I) catalyst, a ligand such as 1,10-phenanthroline, and a base like Ag2CO3 to achieve the transformation. acs.org

| Catalyst System | Ynamide Substrate | Arylating Agent | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| Au(I) Complex / AgSbF6 | N-Sulfonyl Ynamide | 3-Substituted Indole | 2-(α-Amidovinyl)indole | High Regio- and Stereoselectivity | researchgate.net |

| CuI / 1,10-Phenanthroline / Ag2CO3 | N-Oxazolidinone Ynamide | 4-Acetylphenylboronic Acid | (E)-α,β-Disubstituted Enamide | E/Z = 80:20 | acs.org |

Cobalt-Catalyzed Annulations

Cobalt catalysts are particularly effective in mediating annulation reactions, especially [2+2+2] cycloadditions, to construct complex heterocyclic frameworks. The pyridyl moiety in substrates can act as a directing group, facilitating C-H activation and subsequent annulation.

A notable example is the Cp*Co(III)-catalyzed C2-selective C-H alkenylation and annulation cascade involving 1-(pyridin-2-yl)-1H-indoles and internal alkynes. nih.govpismin.com This transformation yields polycyclic pyrido[2',1':2,3]pyrimido[1,6-a]indol-5-ium salts. nih.govpismin.com The reaction demonstrates the utility of the pyridyl group as an effective directing group for C-H bond activation at the C2 position of the indole ring. nih.gov

Furthermore, cobalt-catalyzed [2+2+2] cycloadditions of yne-ynamides with nitriles provide a versatile route to substituted aminopyridines. nih.gov These systems can be designed to control regioselectivity, leading to either 3- or 4-aminopyridines. nih.govchemrxiv.orgbohrium.com The use of inexpensive and robust cobalt catalysts, such as systems based on cobalt(II) iodide and a phosphine ligand, makes this a practical method for synthesizing polyarylpyridines from various nitriles and internal alkynes. nih.govbohrium.com

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Reference |

|---|---|---|---|---|

| Cp*Co(III) complex | 1-(Pyridin-2-yl)-1H-indole | Internal Alkyne | Pyrido[2',1':2,3]pyrimido[1,6-a]indol-5-ium | nih.gov |

| Co(II)I2 / dppp (B1165662) / Zn | Diarylacetylene | Aryl/Alkyl Nitrile | Polyarylpyridine | nih.gov |

Organocatalysis and Metal-Free Approaches

While metal catalysis is dominant, organocatalytic and metal-free methods provide sustainable alternatives for the transformation of ynamides. These approaches often rely on the activation of the ynamide by Brønsted or Lewis acids, or promotion by bases. researchgate.netrsc.org

Brønsted acids like p-toluenesulfonic acid (PTSA) and methanesulfonic acid (MsOH) can activate ynamides by protonating the triple bond, generating a highly reactive keteniminium intermediate. researchgate.netrsc.orgacs.orgresearchgate.netsioc-journal.cn This intermediate is a potent electrophile that can undergo subsequent reactions.

One significant application is the arene-ynamide cyclization to construct polycyclic quinolines. researchgate.netacs.org This reaction involves the generation of the keteniminium ion followed by an intramolecular electrophilic aromatic substitution. acs.org This methodology has been successfully applied to the total synthesis of natural products like marinoquinolines. researchgate.netacs.org Another transformation is the intramolecular hydroalkoxylation/Claisen rearrangement of ynamides bearing a hydroxyl group, which yields eight-membered lactams. sioc-journal.cn

Lewis acids are employed to activate substrates in reactions involving N-pyridyl ynamide precursors. A notable example is the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines. mdpi.commdpi.comresearchgate.netresearchgate.net The process involves an initial in situ formation of an N-(pyridin-2-yl)iminonitrile intermediate, a reaction that occurs under heterogeneous Lewis acid catalysis using alumina (B75360) (Al2O3). mdpi.comresearchgate.netresearchgate.net The alumina facilitates a Michael addition of the aminopyridine to the nitrostyrene, followed by a series of steps to yield the iminonitrile. mdpi.com Other Lewis acids such as ZnCl2 and SnCl4 have also been used to activate nitriles for the synthesis of amidines, a related class of compounds. nih.gov

Bases are widely used to promote transformations of ynamides and related compounds. Cesium carbonate (Cs2CO3) is a mild and effective base for several reactions. researchgate.net For instance, following the Lewis acid-catalyzed formation of N-(pyridin-2-yl)iminonitriles, Cs2CO3 is used to promote their selective transformation into N-(pyridin-2-yl)imidates in alcoholic media under ambient conditions. mdpi.comresearchgate.net Cs2CO3 has also been employed to promote the hydroamidation of alkynes to form enamides and in the synthesis of indoles from ortho-alkynylanilides. researchgate.netbrad.ac.ukorgsyn.org In some cases, the base is used to generate a highly reactive intermediate, such as the in-situ generation of benzyne (B1209423) from a suitable precursor for subsequent [3+2] cycloaddition with an ynamide. kyoto-u.ac.jp Stronger bases like sodium tert-butoxide (t-BuONa) are used for reactions such as the dehydrochlorination of N-(1-chloroalkenyl)ureas to afford ynamides. brad.ac.uk

Asymmetric Catalysis in N-Pyridyl Alkynamide Chemistry

The development of asymmetric catalytic transformations of ynamides is a key area of research, enabling the synthesis of chiral nitrogen-containing molecules. This has been achieved using various transition metals paired with chiral ligands.

Gold-catalyzed asymmetric cyclizations have been developed for N-propargyl-ynamides. acs.orgacs.orgnih.govuohyd.ac.in Using chiral diphosphine ligands like SEGPHOS with a gold(I) complex, enantioselective hydrative cyclizations can be achieved, producing chiral 3,6-dihydropyridin-2(1H)-ones with high enantiomeric ratios. acs.orgacs.orguohyd.ac.inthieme-connect.com The reaction is promoted by a Brønsted acid and uses water as the nucleophile. thieme-connect.com

Copper catalysis has also been successfully applied in asymmetric reactions. Chiral bisoxazoline (BOX) or SEGPHOS-type ligands paired with copper salts catalyze formal [3+2] cycloadditions of N-propargyl ynamides with styrenes, affording chiral pyrrole-fused bridged skeletons with excellent diastereo- and enantioselectivity. nih.govacs.orgthieme-connect.com Copper catalysts have also been used for the kinetic resolution of N-propargyl ynamides through tandem diyne cyclization and unactivated C(sp3)–H insertion, yielding enantioenriched polycyclic pyrroles and recovering the starting material with high enantiopurity. d-nb.info

Recently, earth-abundant cobalt catalysts have been used for the asymmetric synthesis of atropisomers with distal C-N chiral axes. acs.org Using a Co(II) salt with a chiral Salox ligand, the C-H/N-H annulation of amides and alkynes proceeds with high yields and excellent stereocontrol, using air as the terminal oxidant. acs.org

| Catalyst System | Substrate | Reaction Type | Product | Enantioselectivity (er or ee) | Reference |

|---|---|---|---|---|---|

| (S)-SEGPHOS(AuCl)2 / AgBF4 / PTSA | N-Propargyl-ynamide | Hydrative Cyclization | Chiral 3,6-Dihydropyridin-2(1H)-one | up to 94:6 er | acs.org |

| Cu(CH3CN)4PF6 / (S)-DTBM-SEGPHOS | Alkenyl N-Propargyl Ynamide + Styrene | Formal [3+2] Cycloaddition | Chiral Pyrrole-fused [2.2.1] Scaffold | up to >99% ee | nih.govacs.org |

| Co(OAc)2 / (S)-Salox Ligand | Benzamide + Alkyne | C-H/N-H Annulation | Atropisomeric Product | up to >99% ee | acs.org |

Enantioselective Carbon-Carbon Bond Formations

Enantioselective carbon-carbon bond formation is a cornerstone of modern asymmetric synthesis, enabling the construction of chiral molecules with a high degree of stereocontrol. In the context of ynamides, transition metal catalysis has been instrumental in achieving high levels of enantioselectivity in various transformations. Catalysts based on gold, copper, rhodium, and palladium, in conjunction with chiral ligands, have been successfully employed to control the stereochemical outcome of reactions involving the ynamide triple bond. Current time information in Bangalore, IN.nih.gov

For n-(pyridin-2-yl)but-2-ynamide (B6210509), the pyridin-2-yl moiety is poised to play a significant role in enantioselective catalysis. The nitrogen atom of the pyridine ring can act as a coordinating site for the metal center of the catalyst. This intramolecular coordination could position the chiral catalyst in close proximity to the reacting ynamide, potentially leading to highly effective transfer of stereochemical information.

One of the most explored areas in enantioselective ynamide chemistry is their participation in cycloaddition reactions. For instance, copper-catalyzed [3+2] cycloadditions of N-propargyl ynamides with styrenes have been shown to produce pyrrole-fused scaffolds with excellent yields and high enantioselectivity (up to 99% ee). nih.gov In a hypothetical reaction involving this compound, a chiral copper catalyst could coordinate to the pyridine nitrogen, thereby creating a well-defined chiral environment around the alkyne for the incoming reactant.

Another important class of reactions is the enantioselective addition of ynamides to electrophiles. The addition of ynamides to aldehydes, for example, can be catalyzed by zinc triflate in the presence of a chiral ligand like N-methylephedrine to afford chiral propargylic alcohols in high yields and enantiomeric excesses. nih.gov The directing-group ability of the N-pyridin-2-yl group in this compound could enhance both the reactivity and the enantioselectivity of such additions.

Illustrative Data for Enantioselective Ynamide Transformations:

| Catalyst System | Ynamide Substrate | Reaction Type | Product | Yield (%) | ee (%) | Reference |

| Cu(CH₃CN)₄PF₆ / (S)-DTBM-SEGPHOS | Alkenyl N-propargyl ynamide | [3+2] Cycloaddition | Pyrrole-fused scaffold | 85 | 99 | nih.gov |

| [(L)AuCl]/AgNTf₂ | N-Sulfonyl ynamide | [4+2] Cycloaddition | Dihydrooxazine | 91 | >99 | Current time information in Bangalore, IN. |

| Zn(OTf)₂ / (-)-N-Methylephedrine | N-Indolyl ynamide | Addition to Aldehyde | Propargylic alcohol | 87 | 77 | nih.gov |

| (3,5-Me₂C₆H₃–SEGPHOS)(AuCl)₂ / AgBF₄ | N-Propargyl-ynamide | Hydrative Cyclization | 3,6-Dihydropyridinone | 79 | 93 | acs.org |

This table is for illustrative purposes and showcases the potential for high enantioselectivity in ynamide catalysis. The specific outcomes for this compound would require experimental verification.

Diastereoselective Control

Diastereoselective reactions are crucial for the synthesis of complex molecules with multiple stereocenters. In ynamide chemistry, diastereocontrol can be achieved through various strategies, including the use of chiral auxiliaries, substrate control, and catalyst control. The N-substituent on the ynamide often plays a pivotal role in directing the stereochemical course of the reaction.

While no specific examples for this compound are available, the principles of diastereoselective control in other ynamide systems can provide valuable insights. For instance, palladium-catalyzed diastereoselective [2+2] cycloadditions of propargylic allyl ethers bearing ynamide functionalities have been reported to yield bicyclic ketimines with good diastereoselectivity. Current time information in Bangalore, IN. The stereochemical outcome is often dependent on the geometry of the starting alkene.

In the case of this compound, the pyridin-2-yl group could influence diastereoselectivity in several ways. In reactions involving a chiral substrate, the coordinating ability of the pyridine nitrogen could lead to a "matched" or "mismatched" scenario with the inherent facial bias of the substrate, thereby enhancing or diminishing the diastereomeric ratio.

Furthermore, in catalyst-controlled diastereoselective reactions, the interaction of the N-pyridin-2-yl group with the chiral catalyst could create a highly organized transition state, leading to the preferential formation of one diastereomer. For example, in diastereoselective tandem additions of organocuprates to chiral ynamides, the N-acyl group is known to influence the approach of the nucleophile. Current time information in Bangalore, IN. The steric and electronic properties of the N-pyridin-2-yl group would be expected to exert a similar, if not more pronounced, directing effect.

Illustrative Data for Diastereoselective Ynamide Transformations:

The following table provides representative examples of diastereoselective catalytic reactions from the ynamide literature. This data serves to illustrate the levels of diastereocontrol that are achievable, although specific results for this compound would need to be determined experimentally.

| Catalyst System | Ynamide Substrate | Reaction Type | Product | Yield (%) | dr | Reference |

| Pd(0) catalyst | N-Phosphoryl ynamide | [2+2] Cycloaddition | Azetidin-2-imine | 73 | 4:1 | nih.gov |

| AgOTf/Ph₃P | Tryptamine-ynesulfonamide | Tandem Cyclization | Spiro[indoline-3,4′-pyridin]-2-yl carbamate | - | >20:1 | acs.org |

| Zn(OTf)₂ / NaBArF₄ | Chiral indolyl ynamide | Oxidative Cyclization | Polycyclic lactam | 75 | 2.5:1 | Current time information in Bangalore, IN. |

| Trifluoromethanesulfonimide | Ynamide | [5+2+1] Cycloaddition | Bicyclic tetrahydro-1,4-oxazepine | 48 | 5:1 | nih.gov |

This table is for illustrative purposes and demonstrates the potential for diastereocontrol in ynamide catalysis. The specific diastereoselectivity for reactions of this compound would depend on the specific reaction conditions and substrates.

Coordination Chemistry of N Pyridin 2 Yl but 2 Ynamide As a Ligand

Chelation Modes and Potential Metal Binding Sites (Pyridyl Nitrogen, Amide Nitrogen, Alkyne)

N-(Pyridin-2-yl)but-2-ynamide (B6210509) is a versatile ligand with three potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the nitrogen or oxygen atom of the amide group, and the π-system of the alkyne. The interplay of these functionalities allows for several possible chelation modes.

Pyridyl Nitrogen: The nitrogen atom of the 2-substituted pyridine ring is a primary and well-established coordination site for a vast array of transition metals. wikipedia.orgacs.org It functions as a Lewis base, donating its lone pair of electrons to form a stable σ-bond with a metal center. wikipedia.org

Amide Group (N or O-coordination): The amide linkage offers two potential donor atoms: the nitrogen and the oxygen. Coordination can occur through the amide nitrogen, often after deprotonation, to form a mono-anionic tridentate N,N,N ligand in conjunction with the pyridyl nitrogen. Alternatively, the carbonyl oxygen can coordinate to the metal, resulting in a neutral bidentate N,O chelate. The ambidentate nature of the amide in similar pyridyl-amide ligands has been documented, with the coordination mode (N vs. O) being influenced by factors such as the metal ion's nature, the solvent, and the presence of other ligands. researchgate.net

Alkyne Moiety: The carbon-carbon triple bond represents a potential π-coordination site. Alkyne ligands can donate electron density from their π-orbitals to vacant d-orbitals of a transition metal. wikipedia.org The coordination can range from a simple η²-alkyne interaction, where the alkyne acts as a two-electron donor, to more complex bridging modes. wikipedia.org In the context of this compound, the alkyne could potentially coordinate to the same metal center as the pyridyl-amide fragment, leading to a multidentate chelate, or it could bridge to a second metal center, facilitating the formation of bimetallic or polymeric structures.

The most probable chelation mode for a single metal center involves the formation of a stable five-membered ring through a bidentate N,N- or N,O-coordination from the pyridyl and amide groups. The involvement of the alkyne in a stable tridentate chelate with a single metal is sterically less favorable but remains a possibility, particularly with larger metal ions or in specific geometric arrangements.

Table 1: Potential Donor Sites and Coordination Modes of this compound

| Functional Group | Donor Atom(s) | Potential Coordination Mode |

| Pyridine | Nitrogen | σ-donation |

| Amide | Nitrogen, Oxygen | N-coordination (anionic), O-coordination (neutral) |

| Alkyne | C≡C π-system | η²-coordination, Bridging |

Influence of the Pyridyl Moiety on Ligand Properties and Coordination Geometry

The geometry of the resulting complex is also heavily dictated by the pyridyl group. As a part of a bidentate chelate with the amide group, it enforces a specific bite angle, which in turn influences the coordination geometry around the metal center. For instance, in square planar or octahedral complexes, the rigid structure of the pyridyl-amide fragment plays a crucial role in determining the disposition of other ligands in the coordination sphere. wikipedia.org This can lead to the formation of specific isomers (e.g., cis vs. trans).

Formation of Transition Metal Complexes with N-Pyridyl Alkynamides

The synthesis of transition metal complexes with N-pyridyl alkynamide ligands can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor is vast, encompassing salts of late transition metals like palladium(II), nickel(II), copper(II), and rhodium(II), as well as early transition metals. rsc.orgmdpi.com

The formation of these complexes often involves the direct reaction of the ligand with a metal halide or acetate (B1210297) salt. For example, 2-(N-alkylcarboxamide)-6-iminopyridine ligands react with palladium(II) chloride to form square planar complexes. rsc.org Similarly, pyridyl-based Schiff base ligands readily form complexes with copper(II) acetate. mdpi.com The reaction conditions, such as temperature, solvent, and stoichiometry, can be optimized to favor the formation of specific complex geometries and nuclearities (mononuclear, binuclear, or polynuclear). The synthesis of related pyridylidene amide (PYA) complexes has shown that the resulting structure can be highly dependent on these conditions. researchgate.netresearchgate.net

Spectroscopic Characterization of Metal-Ligand Interactions

The coordination of this compound to a metal center induces significant changes in its spectroscopic signatures, which can be monitored to confirm complex formation and elucidate the binding mode.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordinating atoms. Upon complexation, the stretching frequency of the C=O bond in the amide group (typically around 1650-1690 cm⁻¹) would be expected to shift to a lower wavenumber if coordination occurs through the carbonyl oxygen, due to the weakening of the C=O bond. Conversely, if coordination occurs through the amide nitrogen, significant shifts in the N-H stretching and bending vibrations would be observed. The C≡C stretching frequency of the alkyne (around 2200-2260 cm⁻¹) might also shift upon coordination to a metal center. Furthermore, new bands at lower frequencies corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations would appear. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Coordination of the pyridyl nitrogen to a diamagnetic metal center typically causes a downfield shift of the signals for the pyridine ring protons and carbons due to the withdrawal of electron density. acs.org Similar shifts would be expected for the protons and carbons near the amide and alkyne groups if they are involved in coordination.

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes provide information about the d-d transitions of the metal center and charge-transfer bands. The position and intensity of these bands are characteristic of the coordination geometry and the nature of the metal-ligand bonding. Coordination of the N-pyridyl alkynamide ligand would alter the ligand field around the metal ion, leading to changes in the UV-Vis spectrum compared to the free metal ion and free ligand. rsc.org

Table 2: Expected Spectroscopic Changes upon Complexation

| Spectroscopic Technique | Observed Change | Interpretation |

| IR Spectroscopy | Shift in ν(C=O) to lower frequency | Coordination via carbonyl oxygen |

| Shift in ν(N-H) and δ(N-H) | Coordination via amide nitrogen | |

| Appearance of new low-frequency bands | Formation of M-N and M-O bonds | |

| NMR Spectroscopy | Downfield shift of pyridine proton signals | Coordination via pyridyl nitrogen |

| UV-Visible Spectroscopy | Appearance of new d-d and/or charge-transfer bands | Change in metal coordination environment |

Applications of N-Pyridyl Alkynamide Metal Complexes in Catalysis

While specific catalytic applications for complexes of this compound are not yet widely reported, the constituent functionalities of the ligand suggest significant potential in various catalytic transformations. Metal complexes bearing pyridyl-amide and pyridyl-imine ligands have demonstrated high activity in a range of reactions. nih.govrsc.org

Cross-Coupling Reactions: Palladium complexes with pyridyl-based ligands are effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The N-pyridyl alkynamide ligand could stabilize the active palladium species and influence the efficiency and selectivity of these important C-C bond-forming reactions.

Polymerization and Oligomerization: Nickel complexes supported by 2-(N-alkylcarboxamide)-6-iminopyridine ligands have shown high activity for ethylene (B1197577) dimerization. rsc.org The electronic and steric profile of an N-pyridyl alkynamide ligand could be tuned to control the polymerization or oligomerization of olefins.

Hydrogenation and Hydrofunctionalization: The hemilabile nature of the pyridyl-amide moiety could be exploited in hydrogenation and hydrofunctionalization catalysis. rsc.org The ligand could reversibly open one coordination site to allow for substrate binding and activation. The presence of the alkyne group within the ligand itself opens up possibilities for intramolecular catalytic transformations or for the ligand to act as a platform for tandem catalytic cycles. Terpyridine-metal complexes, which share the pyridyl-nitrogen donor motif, are known to be active in reduction and hydrofunctionalization reactions. nih.gov

The unique combination of a classic chelating group (pyridyl-amide) and a reactive functional group (alkyne) in this compound makes its metal complexes highly promising candidates for the development of novel catalysts with unique reactivity and selectivity.

Theoretical and Computational Chemistry Studies on N Pyridin 2 Yl but 2 Ynamide Systems

Electronic Structure and Reactivity Modeling

Ynamides, including N-(pyridin-2-yl)but-2-ynamide (B6210509), are a unique class of alkynes characterized by a carbon-carbon triple bond directly attached to a nitrogen atom that bears an electron-withdrawing group. researchgate.netacs.org This arrangement creates a highly polarized alkyne moiety. The nitrogen atom's lone pair donates electron density to the alkyne (a +M effect), making the β-carbon nucleophilic, while the adjacent amide functionality tempers this reactivity. researchgate.netacs.org This dual electronic nature, possessing both nucleophilic and electrophilic characteristics, makes ynamides versatile building blocks in organic synthesis. acs.org

Computational modeling through methods like Frontier Molecular Orbital (FMO) theory helps in rationalizing this reactivity. nih.gov Key electronic properties derived from such calculations are summarized below. A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) typically suggests high chemical reactivity and the potential for intramolecular charge transfer. rsc.org

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to the ability to donate electrons. | The electron-donating nature of the ynamine nitrogen contributes to a relatively high HOMO, indicating susceptibility to electrophilic attack. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to the ability to accept electrons. | The electron-withdrawing amide and pyridine (B92270) ring lower the LUMO energy, making the molecule susceptible to nucleophilic attack, often at the α-carbon. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity, which is characteristic of the ynamide functional group. rsc.org |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Expected to show negative potential (red/yellow) around the pyridine nitrogen and carbonyl oxygen, and positive potential (blue) near the amide proton. rsc.org |

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the properties of molecules like this compound. rsc.org It provides a balance between accuracy and computational cost, making it ideal for studying reaction mechanisms, energy profiles, and selectivity. rsc.org

DFT calculations are instrumental in mapping the plausible pathways of chemical reactions. For ynamides, this often involves modeling their participation in complex, multi-step transformations, such as cycloadditions or metal-catalyzed annulations. acs.orgrsc.orgnih.gov

A typical DFT study would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and potential products.

Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate that connects reactants and products. This is the rate-determining bottleneck of a reaction step. acs.orgresearchgate.net

Intermediate Identification: Finding any stable species that exist between transition states.

Intrinsic Reaction Coordinate (IRC) Analysis: Confirming that a found transition state correctly connects the intended reactant and product. researchgate.net

For instance, in gold-catalyzed reactions of ynamides, DFT calculations have been used to detail a mechanistic pathway involving the activation of the ynamide, a researchgate.netnih.gov-hydride shift to form a keteniminium ion, and subsequent cyclization. acs.org Similarly, in copper-catalyzed cycloadditions, DFT can elucidate the formation of copper carbene intermediates. acs.org These established mechanisms for the ynamide class provide a robust framework for predicting the reactivity of this compound.

By calculating the Gibbs free energies (ΔG) of all reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. researchgate.net This profile reveals the kinetic and thermodynamic feasibility of a reaction.

The activation energy (ΔG‡), which is the energy difference between the reactant and the transition state, determines the reaction rate. acs.org DFT studies on ynamide reactions have successfully identified rate-determining steps by comparing the activation energies of different transition states. acs.orgresearchgate.net For example, in a study on the gold-catalyzed hydroalkylation of a related ynamide, the initial researchgate.netnih.gov-hydride shift was identified as the rate-determining step with a calculated activation barrier. acs.org

| Component | Description | Insight Provided by DFT |

|---|---|---|

| Reactant Complex | Initial association of reactants and catalyst. | Starting point of the energy profile. |

| Transition State (TS) | Highest energy structure along a reaction step. | Its energy relative to the reactant (activation energy) determines the rate of that step. acs.org |